molecular formula C7H4Cl2F2 B13525077 2-Chloro-4,5-difluorobenzyl chloride

2-Chloro-4,5-difluorobenzyl chloride

Cat. No.: B13525077
M. Wt: 197.01 g/mol
InChI Key: WNHPIODSOFFGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5-difluorobenzyl chloride is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-difluorobenzyl chloride typically involves the chlorination and fluorination of benzyl chloride derivatives. One common method is the direct chlorination of 2-Chloro-4,5-difluorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-difluorobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted benzyl derivatives.

    Oxidation: The compound can be oxidized to form 2-Chloro-4,5-difluorobenzaldehyde or 2-Chloro-4,5-difluorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 2-Chloro-4,5-difluorobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives (e.g., benzyl amines, benzyl ethers).

    Oxidation: 2-Chloro-4,5-difluorobenzaldehyde, 2-Chloro-4,5-difluorobenzoic acid.

    Reduction: 2-Chloro-4,5-difluorobenzyl alcohol.

Scientific Research Applications

2-Chloro-4,5-difluorobenzyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluorobenzyl chloride involves its interaction with nucleophiles, leading to the formation of covalent bonds. The presence of electron-withdrawing fluorine atoms enhances the reactivity of the benzyl chloride moiety, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic and biological applications, where the compound acts as an electrophilic reagent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzyl chloride
  • 2,4-Dichlorobenzyl chloride
  • 4-Chloro-2,6-difluorobenzyl chloride

Uniqueness

Compared to similar compounds, 2-Chloro-4,5-difluorobenzyl chloride is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct electronic properties, influencing its reactivity and interactions with other molecules. The presence of two fluorine atoms enhances its stability and makes it a valuable intermediate in the synthesis of fluorinated organic compounds.

Properties

Molecular Formula

C7H4Cl2F2

Molecular Weight

197.01 g/mol

IUPAC Name

1-chloro-2-(chloromethyl)-4,5-difluorobenzene

InChI

InChI=1S/C7H4Cl2F2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2

InChI Key

WNHPIODSOFFGKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.